
Topotecan Acetate
Übersicht
Beschreibung
Topotecan acetate is a semi-synthetic, water-soluble derivative of camptothecin, a natural alkaloid isolated from the bark of Camptotheca acuminata. It functions as a topoisomerase I inhibitor, stabilizing the DNA-topoisomerase I complex during replication, leading to irreversible DNA strand breaks and apoptosis . Clinically, it is approved for relapsed small-cell lung cancer (SCLC) and ovarian cancer, with demonstrated efficacy in phase II/III trials . Its pharmacokinetics are characterized by rapid hydrolysis to the active lactone form and renal excretion, with a clearance rate of 1,220 mL/min/m² for the lactone and 493 mL/min/m² for total drug (lactone + hydroxy acid) . Common toxicities include hematologic effects such as neutropenia and thrombocytopenia .
Vorbereitungsmethoden
Synthetic Pathways for Topotecan Acetate
Mannich Reaction: Mechanistic Overview
The synthesis of this compound centers on the Mannich reaction, which introduces an aminomethyl group at the C9 position of 10-hydroxycamptothecin . This nucleophilic addition-elimination process involves the condensation of 10-hydroxycamptothecin with formaldehyde and dimethylamine in glacial acetic acid. The reaction proceeds via the formation of an iminium ion intermediate, which is subsequently attacked by the enolate form of 10-hydroxycamptothecin .
Key mechanistic steps include:
-
Activation of Formaldehyde : Protonation of formaldehyde in glacial acetic acid generates an electrophilic carbonyl carbon.
-
Iminium Ion Formation : Reaction of formaldehyde with dimethylamine yields an iminium ion.
-
Nucleophilic Attack : The enolate of 10-hydroxycamptothecin attacks the iminium ion, leading to C9 aminomethylation.
-
Workup and Isolation : Extraction with halogenated solvents (e.g., dichloromethane) or esters (e.g., ethyl acetate) followed by crystallization in acetone yields this compound .
Low-Temperature Method (0–20°C)
Patent CN101555250A outlines a method optimized for high purity and industrial scalability :
-
Reagent Preparation : 10-Hydroxycamptothecin (30 g) is dissolved in glacial acetic acid (3,000 mL) pre-cooled to 5°C.
-
Mannich Reaction : Formaldehyde (37%, 50 mL) and dimethylamine (30%, 50 mL) are added dropwise at 5°C. The reaction proceeds for 24–36 hours.
-
Termination and Extraction : Frozen water (5,000 mL) quenches the reaction. Dichloromethane (5 × 1,000 mL) extracts the product.
-
Acidification and Crystallization : The organic phase is concentrated, treated with 5% HCl (500 mL), and precipitated with acetone (1,500 mL).
-
Yield and Purity : 32.5 g (86.2% yield) with 99.58% purity by HPLC .
Table 1: Comparative Analysis of this compound Synthesis Methods
*Calculated from starting material (0.3 kg → 330 g).
Elevated-Temperature Method (45.3°C)
ChemicalBook Example 2 describes a faster but lower-purity protocol :
-
Reagent Mixing : 10-Hydroxycamptothecin (0.3 kg) is suspended in acetic acid (6 L).
-
Mannich Reaction : Dimethylamine (40%, 0.51 L) and formaldehyde (37%, 0.078 L) are added at 45.3°C for 2.5 hours.
-
Precipitation : Acetone (42 L) induces crystallization at 27.5°C.
Optimization of Reaction Conditions
Temperature and Kinetic Effects
Lower temperatures (0–20°C) minimize side reactions such as epimerization and lactone ring hydrolysis, which degrade product quality . At 5°C, the patent method achieves 99.58% purity, whereas the 45.3°C protocol yields 98.9% purity due to increased byproduct formation .
Solvent Selection
Glacial acetic acid serves dual roles as a solvent and catalyst, protonating formaldehyde to enhance electrophilicity . Halogenated solvents (dichloromethane) improve extraction efficiency by partitioning non-polar impurities into the organic phase .
Industrial-Scale Purification Strategies
Crystallization Techniques
This compound is recrystallized from acetone-water mixtures (4:1 v/v) at 0–10°C to produce trihydrate or pentahydrate forms . This step removes residual dimethylamine and acetic acid, achieving >99.8% purity .
Drying and Stability
Vacuum drying at 30–35°C (-0.08 MPa) reduces moisture content to <0.5%, ensuring stability during storage . The EMA specifies strict controls for residual solvents (e.g., acetone <5,000 ppm) and heavy metals (<10 ppm) .
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC methods with C18 columns (UV detection at 254 nm) resolve this compound from camptothecin analogs. The patent reports a retention time of 8.2 minutes for this compound .
Spectroscopic Confirmation
Industrial Manufacturing Considerations
Process Validation
The EMA mandates validation of critical steps, including Mannich reaction completion (monitored by TLC) and crystallization endpoint determination . Batch records from ASMF holders demonstrate inter-batch consistency (RSD <1.5% for assay) .
Analyse Chemischer Reaktionen
Types of Reactions: Topotecan acetate undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form different derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxy derivatives, while reduction can yield various reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
Topotecan acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study topoisomerase inhibition and DNA interactions.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Extensively used in cancer research to develop new therapeutic strategies and drug delivery systems.
Industry: Employed in the formulation of chemotherapeutic drugs and in the development of targeted drug delivery systems
Wirkmechanismus
Topotecan acetate exerts its effects by inhibiting the enzyme topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA by inducing reversible single-strand breaks. This compound stabilizes the cleavable complex formed between topoisomerase I and DNA, preventing the religation of the cleaved DNA strand. This results in the accumulation of single-strand DNA breaks, ultimately leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Structural and Mechanistic Comparisons
Topotecan acetate belongs to the camptothecin analog family, which includes irinotecan, hydroxycamptothecin, and indenoisoquinoline derivatives (e.g., indotecan). These compounds share a core quinoline structure but differ in substituents affecting solubility, stability, and target affinity:
- This compound: Contains a basic side chain (dimethylamino group) and acetate moiety, enhancing water solubility and lactone stability at physiological pH .
- Hydroxycamptothecin: Lacks the dimethylamino group, resulting in lower solubility and higher IC₅₀ values (72 ng/mL vs. 160 ng/mL in SKOV3 ovarian cancer cells) .
- Indenoisoquinolines (e.g., indotecan): Synthetic derivatives with a fused indenoisoquinoline core. Indotecan exhibits superior potency (EC₅₀ = 0.12 µM) compared to topotecan (EC₅₀ = 0.25 µM) in unsilencing assays .
Efficacy and Cytotoxicity
- Synergy with other agents: Topotecan enhances radiation sensitivity in nasopharyngeal carcinoma (SF₂ reduced from 66% to 49% when combined with radiation) and synergizes with gemcitabine in NSCLC cells (sequence-dependent synergy) .
- Resistance profile : Overexpression of BCRP (breast cancer resistance protein) confers resistance to topotecan, unlike camptothecin or paclitaxel .
Pharmacokinetic and Toxicity Profiles
- This compound : Rapid hydrolysis to hydroxy acid, 30% renal clearance. Dose-limiting toxicity is myelosuppression (Grade III/IV leukopenia in 55.6% of patients) .
- Hydroxycamptothecin : Higher hematologic toxicity due to poor solubility and erratic absorption .
- Indenoisoquinolines: Lower therapeutic index than topotecan due to off-target effects, despite higher potency .
Clinical Response Rates
- In endometrial cancer, topotecan achieves a 4–22% response rate, comparable to doxorubicin but inferior to hormonal therapies like megestrol acetate (10–27% response) .
- In ovarian cancer, topotecan monotherapy achieves a 16.7% response rate, rising to 33.3% when combined with cisplatin and paclitaxel .
Biologische Aktivität
Topotecan acetate is a semisynthetic derivative of the natural alkaloid camptothecin, primarily recognized for its role as an antineoplastic agent in the treatment of various cancers, including ovarian cancer and small cell lung cancer (SCLC). This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, efficacy in clinical settings, and innovative formulations aimed at enhancing its therapeutic potential.
Topotecan exerts its cytotoxic effects by inhibiting the enzyme topoisomerase I, which is crucial for DNA replication and transcription. The mechanism involves the formation of a ternary complex between topoisomerase I, DNA, and the drug itself. This complex prevents the religation of single-strand breaks in DNA, leading to double-strand breaks that are not efficiently repaired by mammalian cells, ultimately resulting in apoptosis (programmed cell death) .
Key Points:
- Target Enzyme: Topoisomerase I
- Action Phase: Primarily active during the S-phase of the cell cycle
- Outcome: Induction of apoptosis through DNA damage
Pharmacokinetics
Topotecan is characterized by rapid conversion from its active lactone form to an inactive carboxylate form in physiological conditions. This conversion affects its bioavailability and therapeutic efficacy. Studies have shown that liposomal formulations can significantly enhance the pharmacokinetic profile of topotecan, leading to increased plasma half-life and improved tumor targeting .
Pharmacokinetic Data:
Formulation Type | Plasma Half-Life (hrs) | AUC Increase (Fold) | Tumor Targeting Increase (Fold) |
---|---|---|---|
Free Topotecan | 0.5 | 1 | 1 |
Liposomal Topotecan | 5 | 10 | 25 |
Clinical Efficacy
Topotecan has been evaluated in numerous clinical trials for various malignancies. It is particularly noted for its effectiveness in relapsed SCLC and ovarian cancer. In a retrospective analysis involving 479 patients treated with topotecan, both those with good performance status (PS 0-1) and poorer PS (PS 2) tolerated the drug well, with manageable hematologic toxicities .
Clinical Trial Highlights:
- Indications: Relapsed SCLC, ovarian cancer
- Response Rates: Significant activity observed in chemotherapy-naive patients with non-small cell lung cancer (NSCLC), breast cancer, colon cancer, and prostate cancer.
- Combination Therapies: Topotecan has shown synergistic effects when combined with other agents such as cisplatin and paclitaxel .
Innovative Formulations
Recent advancements include the development of novel liposomal formulations that enhance drug delivery specifically to tumor sites. For instance, FF-10850 is a liposomal version of topotecan that has demonstrated superior antitumor activity compared to conventional formulations due to improved release mechanisms within the tumor microenvironment .
Case Study: FF-10850
- Study Design: Administered intravenously at specified doses over several weeks.
- Results: Showed enhanced antitumor activity in murine models when compared to free topotecan.
Summary of Findings
This compound demonstrates significant biological activity through its unique mechanism targeting topoisomerase I. Its clinical efficacy is supported by extensive research and innovative formulations that enhance its pharmacokinetic properties. Ongoing studies continue to explore combination therapies and new delivery methods to maximize its therapeutic potential.
Q & A
Basic Research Questions
Q. What experimental methodologies are standard for assessing Topotecan Acetate’s pharmacokinetics in pediatric oncology patients?
- Methodological Answer : Pharmacokinetic studies typically involve continuous infusion protocols (e.g., 72-hour infusion) with serial plasma and urine sampling. High-performance liquid chromatography (HPLC) with fluorescence detection is used to quantify lactone and total drug concentrations. Bayesian modeling (two-compartment model) helps correlate systemic exposure (AUC or Cpss) with hematologic toxicity metrics like neutrophil/platelet counts . Ensure inclusion of patient demographics (age, disease stage) and statistical validation of clearance rates.
Q. How can researchers design a robust pharmacodynamic study to evaluate Topotecan’s myelosuppressive effects?
- Methodological Answer : Use a sigmoid maximum-effect (Emax) model to link systemic exposure (AUC) to toxicity endpoints. Define inclusion criteria (e.g., pediatric patients with refractory cancers) and standardize toxicity grading (e.g., CTCAE criteria). Validate results using multivariate regression to account for covariates like renal function or prior therapies . Tables should summarize clearance rates, urinary recovery percentages, and exposure-toxicity correlations with p-values .
Q. What statistical approaches are recommended for analyzing contradictions in Topotecan’s exposure-response relationships?
- Methodological Answer : Address discrepancies by comparing study designs (e.g., infusion duration, patient populations) and analytical methods (e.g., lactone vs. total drug measurements). Apply sensitivity analyses to assess confounding variables (e.g., drug-drug interactions). Use forest plots or meta-analytic techniques if pooling data from multiple trials .
Advanced Research Questions
Q. How can researchers optimize this compound combination therapies to mitigate resistance in small-cell lung cancer (SCLC)?
- Methodological Answer : Conduct phase Ia/Ib trials with dose-escalation designs (e.g., Topotecan + ATR inhibitors like elimusertib). Define exclusion criteria (e.g., prior Topotecan exposure) and primary endpoints (MTD, RP2D). Use toxicity grading (CTCAE v5.0) and pharmacokinetic synergy assessments (e.g., plasma concentration-time curves for combination vs. monotherapy) . Include dose-limiting toxicity (DLT) tables with patient cohorts and adverse event frequencies .
Q. What novel in vitro models can elucidate Topotecan’s immunomodulatory effects on microglia?
- Methodological Answer : Employ human microglial cell lines (e.g., HMC3) polarized under inflammatory conditions. Use structure-activity relationship (SAR) analysis to compare Topotecan with analogs like camptothecin. Measure cytokine release (e.g., IL-6, TNF-α) via ELISA and validate CD74/MHC-II upregulation via flow cytometry . Include dose-response curves and statistical comparisons (ANOVA with post-hoc tests) in results .
Q. How should researchers address variability in Topotecan’s urinary recovery data across studies?
- Methodological Answer : Standardize urine collection intervals (e.g., pre-infusion, 6-hour post-infusion) and adjust for renal function (e.g., creatinine clearance). Perform Bland-Altman analyses to assess inter-study variability. Report recovery rates as mean ± SD with confidence intervals and discuss methodological differences (e.g., HPLC sensitivity) .
Q. Data Presentation and Reproducibility
Q. What guidelines ensure reproducibility in Topotecan-related preclinical studies?
- Methodological Answer : Document drug sources (e.g., manufacturer, purity), storage conditions, and reconstitution protocols. Provide raw HPLC chromatograms and pharmacokinetic modeling code (e.g., NONMEM) in supplementary materials. Follow CONSORT or STROBE guidelines for clinical/preclinical data reporting .
Q. How to structure tables for clarity in Topotecan toxicity studies?
- Methodological Answer : Use Roman numerals for table numbering and superscript letters for footnotes. Columns should include patient ID, AUC values, neutrophil/platelet decrease (%), and toxicity grade. Ensure self-explanatory titles (e.g., “Correlation Between Systemic Exposure and Grade 3/4 Neutropenia”) .
Q. Ethical and Methodological Considerations
Q. What ethical frameworks apply when designing Topotecan trials in vulnerable populations (e.g., children)?
- Methodological Answer : Adhere to FDA/EMA pediatric investigation plans (PIPs). Obtain informed assent/consent with age-appropriate documentation. Justify risks/benefits in IRB protocols and include data safety monitoring boards (DSMBs) for interim analyses .
Q. How can PICOT criteria improve the formulation of Topotecan-related clinical research questions?
Eigenschaften
IUPAC Name |
acetic acid;(19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5.C2H4O2/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;1-2(3)4/h5-8,27,30H,4,9-11H2,1-3H3;1H3,(H,3,4)/t23-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUVKGDSGUQAAH-BQAIUKQQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123948-88-9 | |
Record name | 1H-Pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 10-[(dimethylamino)methyl]-4-ethyl-4,9-dihydroxy-, (4S)-, acetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123948-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.